
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an imidazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The pyrimidine ring is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole and pyrimidine rings would contribute to the rigidity of the molecule, while the amine and phenoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The imidazole and pyrimidine rings might undergo substitution reactions, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The synthesis of imidazo[1,2-a]pyrimidine compounds involves cyclization reactions that contribute to the development of novel compounds with potential biological activities. The detailed synthesis process provides insights into the structural intricacies and synthetic pathways of related compounds, including those with imidazole and pyrimidine moieties, which are central to the chemical structure of interest (Liu, 2013).
Biological Activity
- Studies have shown that compounds with pyrimidine derivatives exhibit significant biological activities, including antibacterial and anticancer properties. For instance, novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of compounds within this chemical framework (Rahmouni et al., 2016).
Molecular Interactions and Inhibitory Effects
- The design and synthesis of inhibitors targeting specific enzymes or biological pathways are pivotal in therapeutic developments. For example, the discovery of dual Src/Abl kinase inhibitors highlights the significance of molecular design in achieving potent antitumor activity in preclinical assays, demonstrating the broader implications of chemical compounds with similar structures in oncology (Lombardo et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
The compound interacts with its target, iNOS, by binding to its active site. This interaction inhibits the enzymatic activity of iNOS, thereby reducing the production of NO . The exact nature of this interaction and the resulting changes in the structure and function of iNOS are still under investigation.
Biochemical Pathways
The inhibition of iNOS and the subsequent reduction in NO production can affect several biochemical pathways. NO is a key player in the regulation of vascular tone, immune response, and neuronal communication. Therefore, the compound’s action can have downstream effects on these processes .
Pharmacokinetics
Its metabolism and excretion are likely to involve hepatic and renal pathways, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity .
Analyse Biochimique
Biochemical Properties
The compound N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide has been evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities . Some compounds in this series showed marked activities in PDE inhibition and anti-bacterial and anti-fungal bioassays . Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli .
Cellular Effects
Given its PDE inhibition activity, it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its PDE inhibition activity suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16(31-20-6-4-3-5-7-20)23(30)28-19-10-8-18(9-11-19)27-21-14-22(26-17(2)25-21)29-13-12-24-15-29/h3-16H,1-2H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPRWSGYNRQVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
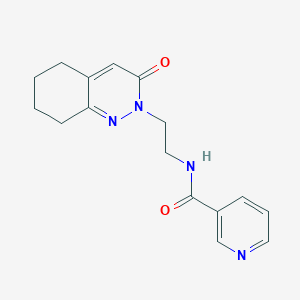
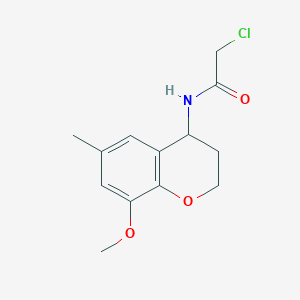
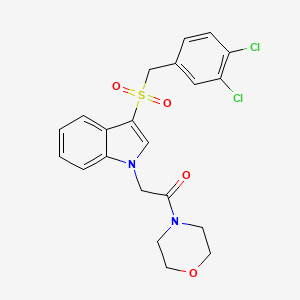

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)
![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)
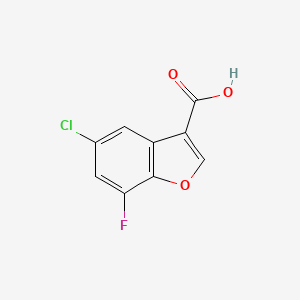

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)
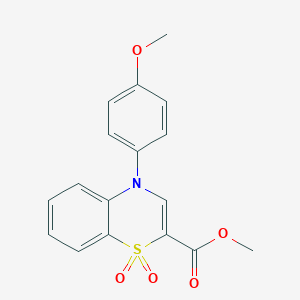
![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)
![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)
